molecular formula C8H6ClNO B13005481 4-(Chloromethyl)benzo[d]oxazole

4-(Chloromethyl)benzo[d]oxazole

Cat. No.: B13005481
M. Wt: 167.59 g/mol
InChI Key: MOMNEVLZRPDBQE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)benzo[d]oxazole is unique due to the presence of the chloromethyl group, which enhances its reactivity and makes it a versatile intermediate in chemical synthesis. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2

InChI Key

MOMNEVLZRPDBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CCl

Origin of Product

United States

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